N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide
Overview
Description
N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is a synthetic organic compound that belongs to the class of benzothiazole derivatives. Benzothiazoles are known for their diverse biological activities and are widely used in medicinal chemistry. This compound is characterized by the presence of a benzyl group, a chloro group, and a benzothiazole moiety, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide typically involves the following steps:
Formation of Benzothiazole Core: The benzothiazole core can be synthesized through the cyclization of 2-aminothiophenol with a suitable aldehyde or ketone under acidic conditions.
Introduction of Chloro Group: The chloro group is introduced by reacting the benzothiazole derivative with thionyl chloride or phosphorus pentachloride.
Acetamide Formation: The final step involves the reaction of the chloro-substituted benzothiazole with benzylamine and acetic anhydride to form the acetamide derivative.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions, such as temperature, pressure, and solvent choice, to maximize yield and purity. Continuous flow reactors and automated synthesis platforms are often employed to enhance efficiency and scalability.
Chemical Reactions Analysis
Types of Reactions
N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide undergoes various chemical reactions, including:
Nucleophilic Substitution: The chloro group can be substituted by nucleophiles such as amines, thiols, and alkoxides.
Oxidation: The benzothiazole moiety can undergo oxidation reactions to form sulfoxides or sulfones.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Common Reagents and Conditions
Nucleophilic Substitution: Reagents such as sodium azide, potassium thiocyanate, and sodium methoxide are commonly used under mild to moderate conditions.
Oxidation: Oxidizing agents like hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate are employed.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are utilized.
Major Products Formed
Nucleophilic Substitution: Formation of substituted benzothiazole derivatives.
Oxidation: Formation of sulfoxides and sulfones.
Reduction: Formation of amines and alcohols.
Scientific Research Applications
N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide has several scientific research applications:
Medicinal Chemistry: It is used as a building block for the synthesis of potential therapeutic agents, including antimicrobial, anticancer, and anti-inflammatory compounds.
Biological Studies: The compound is employed in studying enzyme inhibition, receptor binding, and cellular signaling pathways.
Material Science: It is used in the development of novel materials with specific electronic, optical, and mechanical properties.
Chemical Biology: The compound serves as a probe for investigating biological processes and interactions at the molecular level.
Mechanism of Action
The mechanism of action of N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide involves its interaction with specific molecular targets, such as enzymes, receptors, and proteins. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby modulating the enzyme’s function. It can also interact with cellular receptors, leading to changes in cellular signaling pathways and gene expression.
Comparison with Similar Compounds
Similar Compounds
- N-benzyl-2-chloro-N-(1,3-benzothiazol-2-yl)acetamide
- N-benzyl-2-chloro-N-(4-methyl-1,3-benzoxazol-2-yl)acetamide
- N-benzyl-2-chloro-N-(4-methyl-1,3-benzimidazol-2-yl)acetamide
Uniqueness
N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide is unique due to the presence of the 4-methyl group on the benzothiazole ring, which can influence its chemical reactivity and biological activity. This structural feature may enhance its binding affinity to specific molecular targets and improve its pharmacokinetic properties compared to similar compounds.
Properties
IUPAC Name |
N-benzyl-2-chloro-N-(4-methyl-1,3-benzothiazol-2-yl)acetamide | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H15ClN2OS/c1-12-6-5-9-14-16(12)19-17(22-14)20(15(21)10-18)11-13-7-3-2-4-8-13/h2-9H,10-11H2,1H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XAFHMECFHZEREM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C2C(=CC=C1)SC(=N2)N(CC3=CC=CC=C3)C(=O)CCl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H15ClN2OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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